Product packaging for 4-Prop-2-ynyl-1,4-oxazepan-5-one(Cat. No.:CAS No. 1849284-66-7)

4-Prop-2-ynyl-1,4-oxazepan-5-one

Cat. No.: B2714665
CAS No.: 1849284-66-7
M. Wt: 153.181
InChI Key: UJABCKZNIULTML-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Heterocyclic Scaffolds in Chemical Biology

Seven-membered heterocyclic compounds, which contain a ring of seven atoms including at least one heteroatom like nitrogen, oxygen, or sulfur, are important scaffolds in medicinal chemistry and chemical biology. nih.govnumberanalytics.com These structures are found in a variety of biologically active natural products and synthetic molecules. nih.govnih.gov Their unique, non-planar, and flexible three-dimensional conformations allow them to interact with biological targets in ways that smaller, more rigid ring systems cannot.

This structural versatility makes them valuable frameworks in drug discovery. numberanalytics.com For instance, benzodiazepines, a well-known class of seven-membered heterocycles containing two nitrogen atoms, exhibit significant therapeutic effects on the central nervous system. nih.govresearchgate.net The 1,4-oxazepane (B1358080) ring system, a key feature of the title compound, is also present in a number of biologically active molecules. rsc.orgresearchgate.netgoogle.com Derivatives of 1,4-oxazepane have been investigated for a range of potential applications, highlighting the importance of this specific seven-membered scaffold. rsc.orgresearchgate.net Research has demonstrated that these scaffolds can serve as the basis for developing agents with antitumor, antibacterial, and anti-inflammatory properties, underscoring their broad significance in the search for new therapeutic agents. nih.gov

Role of Propargyl and Propynyl (B12738560) Moieties in Contemporary Organic Synthesis and Molecular Design

The propargyl group (an HC≡C-CH₂- substituent) and the related propynyl moiety are highly versatile functional groups in modern organic chemistry. mdpi.comtandfonline.com Their defining feature is the carbon-carbon triple bond (alkyne), which serves as a reactive handle for a wide array of chemical transformations. This reactivity makes propargyl-containing molecules valuable building blocks for constructing more complex molecular architectures. mdpi.comresearchgate.net

One of the most significant applications of the propynyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific formation of triazole rings, which can be used to link different molecular fragments together under mild conditions. researchgate.netmdpi.com This has profound implications in drug discovery, chemical biology, and materials science for creating novel conjugates and functionalized molecules. nih.gov Furthermore, the alkyne functionality can participate in various other reactions, including coupling reactions, cyclizations, and rearrangements, making it a powerful tool for synthetic chemists. mdpi.comacs.org The incorporation of a propynyl moiety into a molecule like 4-Prop-2-ynyl-1,4-oxazepan-5-one immediately suggests its utility as an intermediate for further chemical elaboration and the synthesis of more complex derivatives. rsc.orgmdpi.com

Structural Features and Chemical Classification of this compound

This compound is a synthetic organic compound that belongs to the class of saturated seven-membered heterocycles. Its core structure is a 1,4-oxazepane ring, which is a seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.

The systematic name reveals its key structural features:

1,4-oxazepan : A seven-membered saturated ring containing oxygen and nitrogen heteroatoms at positions 1 and 4, respectively.

-5-one : A ketone functional group (a carbonyl group, C=O) is located at the 5th position of the ring. This makes the compound a lactam (a cyclic amide) derivative.

4-Prop-2-ynyl : A prop-2-yn-1-yl group (commonly known as a propargyl group) is attached to the nitrogen atom at position 4. This group contains a terminal alkyne.

The compound is classified as a substituted N-propargylated lactam. The presence of the propynyl group provides a reactive site for further functionalization, while the oxazepane lactam core provides a specific three-dimensional scaffold.

Chemical Properties of this compound

Property Value
CAS Number 1849284-66-7 chemsrc.comchemsrc.com
Molecular Formula C₈H₁₁NO₂ chemsrc.comnih.gov

| Molecular Weight | 153.18 g/mol chemsrc.comchemsrc.com |

Research Aims and Academic Significance of Investigating this Chemical Compound

The investigation of this compound is driven by several key research aims rooted in its unique structural combination. The primary academic significance lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

The research aims can be summarized as follows:

Exploration of New Chemical Space : Synthesizing and characterizing novel compounds like this expands the library of available chemical scaffolds. The 1,4-oxazepan-5-one (B88573) core is a recognized pharmacophore, and attaching a reactive propynyl handle creates opportunities to generate a diverse range of derivatives. rsc.orgresearchgate.net

Development of Synthetic Methodologies : This compound can serve as a test substrate for developing new synthetic reactions. The propynyl group is amenable to a wide variety of transformations, including cycloadditions, coupling reactions, and multicomponent reactions, allowing chemists to explore and refine new synthetic protocols. researchgate.netmdpi.com

Applications in Medicinal Chemistry : A significant aim is the use of this compound as a precursor for potential therapeutic agents. The propynyl group allows for its conjugation to other molecules of interest via click chemistry, a powerful tool in drug discovery for creating bifunctional molecules or for attaching probes for biological studies. tandfonline.comnih.gov The seven-membered lactam scaffold itself is a feature of interest for its potential interactions with biological targets. nih.govnih.gov

Probing Biological Systems : The compound could be used to synthesize chemical probes. By attaching a reporter tag (like a fluorophore or biotin) to the propynyl group, researchers can create tools to study biological processes or identify the molecular targets of the oxazepane scaffold.

In essence, this compound represents a convergence of a biologically relevant heterocyclic core and a synthetically versatile functional group. Its academic importance stems from its potential to act as a key intermediate in the synthesis of novel chemical entities for applications ranging from fundamental organic synthesis to applied medicinal chemistry.

Table of Mentioned Compounds

Compound Name
This compound
1,4-oxazepane
Benzodiazepine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B2714665 4-Prop-2-ynyl-1,4-oxazepan-5-one CAS No. 1849284-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynyl-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-4-9-5-7-11-6-3-8(9)10/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJABCKZNIULTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Prop 2 Ynyl 1,4 Oxazepan 5 One

Historical and Current Approaches to 1,4-Oxazepan-5-one (B88573) Ring Construction

The formation of the 1,4-oxazepan-5-one scaffold is a synthetic challenge that has been addressed through various strategies, primarily involving intramolecular cyclization reactions. These methods often utilize readily available precursors to construct the seven-membered ring system.

Cyclization Reactions of Amino Alcohols and Related Precursors

A fundamental approach to the synthesis of 1,4-oxazepan-5-one derivatives involves the cyclization of N-substituted amino alcohols. These reactions typically proceed via the formation of an amide bond followed by an intramolecular etherification. For instance, the reaction between an amino alcohol and a suitable carboxylic acid derivative can lead to an intermediate that, upon activation of the hydroxyl group, undergoes ring closure to form the oxazepane ring.

One documented strategy involves the reaction of an N-protected amino alcohol with chloroacetyl chloride, which, after deprotection, can cyclize to form the corresponding 1,4-oxazepan-2-one derivative. researchgate.net While this leads to a different regioisomer, the underlying principle of intramolecular cyclization of an amino alcohol derivative is a cornerstone of oxazepanone synthesis. Another approach involves the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated amide. iyte.edu.tr However, attempts to cyclize certain precursors using this method have proven challenging, with side reactions such as polymerization sometimes occurring. iyte.edu.tr

Strategies Involving Chiral Aminoalcohols and Carboxylic Acid Derivatives

To achieve enantiomerically pure 1,4-oxazepan-5-ones, synthetic strategies often employ chiral starting materials. The use of chiral amino alcohols is a common tactic to introduce stereocenters into the final molecule in a controlled manner.

An efficient two-step preparation of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described, starting from chiral aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.net This method highlights the utility of chiral epoxides as precursors to the carboxylic acid component, which, after reaction with the amino alcohol, can undergo a scandium triflate-catalyzed ring closure to yield the desired oxazepanone. researchgate.net While this specific example leads to a substituted oxazepanone, the general strategy of coupling a chiral amino alcohol with a suitable carboxylic acid derivative or its equivalent is a versatile approach to chiral 1,4-oxazepan-5-ones.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been reported from polymer-supported homoserine, demonstrating the use of amino acids as chiral building blocks. researchgate.net This solid-phase synthesis approach allows for the construction of the oxazepane ring with control over the stereochemistry at the C5 position.

Multicomponent and Cascade Reactions for Oxazepane Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step and have been explored for the synthesis of oxazepine derivatives. The Ugi four-component reaction, for example, has been utilized to access oxazepine scaffolds. researchgate.net

A notable example involves a one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide to generate oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov This reaction proceeds through an initial Ugi-type condensation followed by an intramolecular cyclization to form the seven-membered oxazepine ring. While this specific reaction leads to a fused and more complex system, it demonstrates the potential of MCRs to rapidly construct the oxazepine core. Cascade reactions, where a series of intramolecular reactions occur sequentially, have also been employed. For instance, a gold(I)-catalyzed 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters has been used to prepare optically active 1,4-oxazepan-7-ones. acs.org This highlights a powerful strategy where the propargyl group, which is ultimately desired at the N4 position, is present in the precursor and participates in the ring-forming step.

Methods for Introducing the Prop-2-ynyl Moiety at the N4 Position

Once the 1,4-oxazepan-5-one ring system is established, or by using a precursor already containing the moiety, the prop-2-ynyl group can be introduced at the N4 position. The most common methods for this transformation are N-alkylation and copper-catalyzed coupling reactions.

N-Alkylation with Propargyl Halides

Direct N-alkylation of a pre-formed 1,4-oxazepan-5-one is a straightforward method for introducing the prop-2-ynyl group. This reaction typically involves treating the lactam with a propargyl halide, such as propargyl bromide, in the presence of a base.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF). For example, the N-alkylation of various amides and lactams with propargyl bromide has been well-documented in the literature. beilstein-journals.orgresearchgate.netclockss.org The reactivity of the lactam nitrogen is a key factor, and in some cases, stronger bases may be required to achieve complete alkylation.

Substrate TypeAlkylating AgentBaseSolventOutcomeReference
AzamacrocyclesPropargyl bromideaq. NaOHAcetonitrileN-tetra-propargylation beilstein-journals.org
2-Quinolone-L-alaninatePropargyl bromideTriethylamineDichloromethaneN-propargylation researchgate.net
AzolesPropargyl bromideK₂CO₃ or KOHNone (PTC)N-propargylation clockss.org
N-Acetylneuraminic Acid Deriv.Propargyl bromideNaHTHFO-propargylation nih.gov

Copper-Catalyzed One-Pot Three-Component (A3 Coupling) Reactions

The copper-catalyzed coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling reaction, is a powerful and atom-economical method for the synthesis of propargylamines. rsc.org This methodology can be conceptually applied to the synthesis of 4-prop-2-ynyl-1,4-oxazepan-5-one, although direct examples for this specific lactam are not prevalent in the literature.

In a hypothetical application, a precursor containing the 1,4-oxazepan-5-one scaffold with a free N-H group could be reacted with formaldehyde (B43269) and a terminal alkyne in the presence of a copper catalyst. More commonly, the A3 coupling is used to prepare N-propargylated intermediates which can then undergo further transformations. For instance, N-propargylamines can serve as precursors for the synthesis of 1,4-oxazepane (B1358080) derivatives. researchgate.netrsc.org

The A3 coupling reaction is typically catalyzed by copper(I) salts, such as CuI or CuBr, and can be performed under mild conditions. The reaction is versatile and tolerates a wide range of functional groups.

AldehydeAmineAlkyneCatalystResultReference
Aryl aldehydePiperidineTerminal alkyneCopper saltChalcones (via tandem reaction) rsc.org
FormaldehydeSecondary amines8-EthynylcaffeineCu(OAc)₂N-propargylated caffeine (B1668208) derivatives acs.org
AldehydesAminesAlkynesErbium triflateHighly substituted imidazoles

Advanced Propargylation Reactions Utilizing Organometallic Reagents

The introduction of a propargyl group onto a lactam nitrogen, such as in the synthesis of this compound from its parent lactam, 1,4-oxazepan-5-one, can be achieved through various alkylation methods. However, advanced propargylation reactions often employ organometallic reagents to overcome challenges such as regioselectivity and harsh reaction conditions. acs.org The reaction between a metal and a propargyl halide can generate an equilibrium of allenyl and propargyl organometallic species. acs.org This equilibrium can lead to a mixture of products, making control of regioselectivity a significant synthetic challenge. acs.org

Different metal promoters exhibit varied regioselectivities. nih.gov Metals such as indium, zinc, copper, and manganese have been successfully used to mediate the propargylation of carbonyl compounds and their derivatives. acs.orgd-nb.infomdpi.com For instance, indium-mediated propargylation of aldehydes has been studied for both regioselectivity and enantioselectivity. dntb.gov.ua The choice of metal, solvent, and specific propargylating agent (e.g., propargyl bromide) is crucial for directing the reaction toward the desired acetylenic product over the allenic alternative. acs.org In the context of lactams, these organometallic methods can offer milder conditions compared to traditional methods using strong bases, which might compromise the integrity of the lactam ring. While direct propargylation of the 1,4-oxazepan-5-one nitrogen via an organometallic intermediate is less commonly documented than for carbonyl additions, the principles of controlling the propargyl/allenyl equilibrium remain paramount. acs.org

A significant challenge in these reactions is the ambident nature of the propargyl/allenyl organometallic reagents, which can react at different positions. mdpi.com Research has focused on tuning reaction conditions to favor the formation of homopropargylic alcohols from carbonyls, a transformation analogous to the N-propargylation of lactams. mdpi.com For example, a copper-catalyzed, manganese-mediated system has been shown to be highly efficient for the propargylation of aldehydes. d-nb.info

Table 1: Comparison of Metal-Mediated Propargylation Systems

Metal Mediator Typical Substrate Key Advantages/Features Associated Challenges Reference(s)
Indium (In) Aldehydes, Ketones High regioselectivity, can be used in aqueous media. Cost, stoichiometric use. acs.orgdntb.gov.ua
Zinc (Zn) Aldehydes, α-bromoketones Low toxicity, operational simplicity, can be generated in situ. Control of regioselectivity can be difficult. mdpi.com
Copper (Cu) / Manganese (Mn) Aldehydes High efficiency, mild conditions, excellent chemoselectivity. Requires a binary metal system. d-nb.info

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound hinges on the selective alkylation of the nitrogen atom within the 1,4-oxazepan-5-one scaffold. The parent lactam possesses two heteroatoms, nitrogen and oxygen, both of which could potentially undergo alkylation. Furthermore, the amide functionality presents a challenge in maintaining its integrity under various reaction conditions.

The primary strategy for achieving N-selectivity is the deprotonation of the lactam N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile toward a propargylating agent like propargyl bromide. The choice of base is critical to ensure selective deprotonation of the nitrogen over other potentially acidic protons and to avoid base-catalyzed decomposition of the starting material or product.

The development of selective protocols for the functionalization of lactams is an active area of research. dntb.gov.uarsc.org For instance, protocols for the chemo- and regioselective synthesis of lactam-tethered ketones have been developed through the reaction of lactam esters with alkenyl Grignard reagents. dntb.gov.ua While a different transformation, this highlights the possibility of achieving high selectivity in lactam chemistry. The synthesis of 1,4-oxazepane derivatives from N-propargylamines has been reviewed, underscoring the utility of the N-propargyl motif in building these seven-membered rings. researchgate.net A copper-catalyzed cascade reaction has also been reported to produce 2,4-diaryl-1,4-oxazepan-7-ones, demonstrating a modern approach to forming the oxazepane core. rsc.org

Table 2: Conditions for Selective N-Propargylation of Lactams

Base Solvent Propargylating Agent Temperature Key Outcome Reference(s)
Sodium Hydride (NaH) Tetrahydrofuran (THF) / Dimethylformamide (DMF) Propargyl bromide 0 °C to room temp. Standard conditions for N-alkylation of lactams. General Knowledge
Potassium Carbonate (K2CO3) Acetonitrile (MeCN) / Acetone Propargyl bromide Room temp. to reflux Milder conditions, suitable for sensitive substrates. General Knowledge

Stereoselective and Enantioselective Routes to Chiral this compound Derivatives

Achieving stereoselectivity in the synthesis of this compound derivatives requires the introduction of one or more chiral centers in a controlled manner. Since the parent compound is achiral, chirality must be introduced either through the use of chiral starting materials or via an asymmetric reaction.

One major strategy involves starting with a chiral precursor to build the oxazepane ring. For example, a method has been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. nih.gov This approach installs chirality at the C5 position of the oxazepane ring. Subsequent N-propargylation would yield a chiral derivative of the target compound.

Alternatively, asymmetric catalysis can be employed. This can involve the enantioselective formation of the heterocyclic ring or the asymmetric functionalization of a prochiral precursor. Rhodium(III)-catalyzed asymmetric annulations have been used to synthesize chiral lactams, demonstrating a powerful method for creating stereocenters in such ring systems. bohrium.com Organocatalysis also presents a powerful tool for the enantioselective synthesis of seven-membered heterocycles through intramolecular Michael additions, which can yield cycloheptanone (B156872) derivatives with excellent stereoselectivity. uva.es The stereochemistry of additions to carbonyl groups can be controlled by placing a chiral auxiliary on the lactam ring, a strategy that has been successfully applied to the synthesis of densely functionalized 3-hydroxy-β-lactams. nih.gov The use of an auxiliary approach has also been demonstrated for the stereoselective synthesis of topologically chiral catenanes, showcasing advanced methods of stereochemical control. nih.gov

Table 3: Strategies for Stereoselective Synthesis of Chiral Oxazepane/Lactam Derivatives

Strategy Method Source of Chirality Potential Chiral Center Reference(s)
Chiral Precursor Synthesis Ring formation from chiral amino acid (e.g., homoserine) Chiral pool (homoserine) C5 of oxazepane ring nih.gov
Asymmetric Catalysis Rhodium(III)-catalyzed asymmetric [4+1] and [5+1] annulation Chiral Rhodium-cyclopentadienyl catalyst Ring stereocenters bohrium.com
Organocatalysis Intramolecular Michael addition Chiral amine catalyst (e.g., prolinol derivatives) Ring stereocenters uva.es

Functionalization and Derivatization Strategies for the Core Structure

The structure of this compound offers multiple sites for further chemical modification, primarily centered on the reactive terminal alkyne of the propargyl side chain and the oxazepan lactam core. These derivatizations are key to expanding the molecular diversity and potential applications of the scaffold.

Modification of the Propynyl (B12738560) Side Chain

The terminal alkyne is a highly versatile functional group that can participate in a wide array of chemical transformations. This allows for the straightforward introduction of various substituents and the construction of more complex molecules.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the terminal alkyne with an organic azide. This reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for attaching various aromatic and unsaturated systems directly to the propargyl side chain.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the terminal alkyne, reacting it with an aldehyde and a secondary amine to produce a propargylamine (B41283) derivative. This introduces both a new carbon-carbon bond and an amino group.

Alkyne Homocoupling: In the presence of a copper catalyst, such as in the Glaser coupling, terminal alkynes can be coupled to form symmetric 1,3-diynes, effectively dimerizing the molecule through the propargyl side chain.

Elaboration of the Oxazepan Ring System

The 1,4-oxazepan-5-one ring system also presents opportunities for derivatization, although these modifications can be more challenging than those on the side chain.

α-Functionalization: The carbon atoms adjacent to the carbonyl group (C6) or the ring oxygen (C3) could potentially be functionalized. However, selective reactions at these positions would require careful choice of reagents and conditions to avoid side reactions, such as cleavage of the seven-membered ring. Radical-based approaches have been developed for the functionalization of γ-lactams, which could potentially be adapted. beilstein-journals.org

Lactam Reduction: The amide bond of the lactam can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform the this compound into 4-(prop-2-yn-1-yl)-1,4-oxazepane, converting the lactam into a cyclic amine and opening up further avenues for functionalization at the nitrogen atom.

Ring Modification: More complex transformations could involve ring-opening reactions followed by recrystallization to form different heterocyclic systems. For example, hydrolysis of the lactam would yield a linear amino acid derivative, which could be a precursor for other structures. However, such reactions are often harsh and may affect the propargyl group. sit.edu.cn The development of methods for synthesizing fused morpholines and oxazepanes indicates that the core ring can be a platform for building more complex polycyclic systems. nih.gov

Mechanistic Investigations of Synthetic Transformations Involving 4 Prop 2 Ynyl 1,4 Oxazepan 5 One

Detailed Reaction Pathways for Oxazepan-5-one Ring Formation

The formation of the seven-membered 1,4-oxazepan-5-one (B88573) ring is a challenging synthetic step, often involving an intramolecular cyclization. The success of this ring closure is highly dependent on the chosen strategy and reaction conditions, as the formation of medium-sized rings can be entropically and enthalpically disfavored. acs.org

One effective pathway involves the intramolecular cyclization of acyclic precursors, such as suitably substituted amino alcohols or epoxyamides. A prominent method is the acid-catalyzed cyclization of N-substituted epoxyamides. sci-hub.se This transformation proceeds via a 7-endo-tet ring closure. The reaction is typically promoted by a Lewis acid, such as copper(II) triflate, which activates the epoxide ring towards nucleophilic attack by the amide oxygen. sci-hub.se The mechanism favors the formation of the seven-membered oxazepanone over the alternative six-membered morpholinone, which would result from a 6-exo-tet closure, by stabilizing a positive charge development at the benzylic position in a later transition state. sci-hub.se

Another established route involves a sequence of nucleophilic addition, metal-catalyzed hydrogenation, and subsequent intramolecular cyclization. uitm.edu.myuitm.edu.my This multi-step approach can build the heterocyclic system from simpler starting materials. For instance, the synthesis of a fused [5:7] oxazepanone γ-lactam system has been achieved through the nucleophilic addition of ethanolamine (B43304) to a 2,3-dioxopyrrolidine intermediate, followed by hydrogenation using a Pearlman's catalyst (Pd(OH)₂/C), and finally, an intramolecular cyclization to yield the bicyclic oxazepanone structure. uitm.edu.my

Gold(I) catalysis has also been explored for the intramolecular hydroalkoxylation of alkynamides to form related oxazocenones (eight-membered rings). acs.org Interestingly, under these conditions, the formation of oxazepanone byproducts was observed, resulting from a competitive 7-exo-dig cyclization pathway. acs.org This highlights the fine balance between different cyclization modes (e.g., 7-exo vs. 8-endo) and the influence of the catalyst and substrate structure on the reaction outcome. Theoretical studies using molecular orbital methods have also been employed to understand and predict the formation of 1,4-oxazepine (B8637140) rings from naphthyridine derivatives, providing insight into the transition states and energy barriers of these complex cyclizations. pharm.or.jpnih.gov

Method Precursor Type Key Reagents/Catalysts Mechanism Reference(s)
Lewis Acid-Catalyzed CyclizationN-substituted epoxyamidesCopper(II) triflate [Cu(OTf)₂]7-endo-tet ring closure sci-hub.sethieme-connect.de
Multi-step Synthesis2,3-dioxopyrrolidines, ethanolaminePearlman's catalyst (Pd(OH)₂/C)Nucleophilic addition, hydrogenation, intramolecular cyclization uitm.edu.myuitm.edu.my
Gold-Catalyzed CyclizationAlkynamidesPh₃PAuCl / AgSbF₆Competitive 7-exo-dig hydroalkoxylation acs.org

Mechanistic Analysis of Propynyl (B12738560) Group Incorporation, Including Catalytic Cycles

The incorporation of the prop-2-ynyl (propargyl) group onto the nitrogen atom of the 1,4-oxazepan-5-one ring is typically achieved via an N-alkylation reaction. This transformation is crucial as it introduces a terminal alkyne functionality, a versatile handle for subsequent modifications. The mechanism of this propargylation can vary significantly depending on the reagents and catalysts employed, but generally involves the reaction of the lactam nitrogen with a propargyl electrophile, such as propargyl bromide.

Phase-Transfer Catalysis (PTC): One robust method for N-propargylation is phase-transfer catalysis. ajgreenchem.comclockss.org In this approach, the lactam (dissolved in an organic solvent) is deprotonated at the interface by a strong base (e.g., aqueous sodium hydroxide (B78521) or solid potassium hydroxide). ajgreenchem.comclockss.orgajgreenchem.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a multisite catalyst, facilitates the transfer of the resulting lactam anion from the aqueous or solid phase into the organic phase. ajgreenchem.comajgreenchem.com This ion-pair is highly reactive and readily undergoes an S_N2 reaction with propargyl bromide in the organic phase to form the N-propargylated product. The catalyst then returns to the interface to begin another cycle. ajgreenchem.com

Metal-Catalyzed Propargylation: Transition metal catalysis, particularly with copper, offers another powerful avenue for N-alkylation. rsc.orgrsc.orgcas.cn Copper-catalyzed propargylic amination often proceeds through the formation of a copper-allenylidene complex as a key intermediate. acs.org The proposed catalytic cycle begins with the reaction of a Cu(I) salt with the propargylic starting material (e.g., a propargylic acetate (B1210297) or halide). This generates a copper-allenylidene species, which is highly electrophilic at its γ-carbon. acs.org The amine (or in this case, the lactam) then attacks this electrophilic carbon. This nucleophilic attack is often the stereodetermining step in asymmetric variants of the reaction. Subsequent steps regenerate the active Cu(I) catalyst, completing the cycle. acs.org

Alternatively, some copper-catalyzed N-alkylation reactions using alcohols as alkylating agents are proposed to follow a "borrowing hydrogen" or "aerobic relay race" mechanism. rsc.orgcas.cn While less direct for propargylation with propargyl halides, these mechanisms involve the initial oxidation of the alcohol to an aldehyde, followed by condensation with the amine/amide to form an imine/enamine, and subsequent reduction by the "borrowed" hydrogen to yield the alkylated product. cas.cn For propargylation, more direct coupling mechanisms are generally favored. Nickel-catalyzed reactions have also been described, potentially involving a Ni(I)/Ni(III) catalytic cycle, especially for coupling with organozinc reagents. rsc.org

Catalytic System Proposed Key Intermediate General Mechanism Reference(s)
Phase-Transfer Catalysis (e.g., TBAB/KOH)Lactam anion-catalyst ion pair [Q⁺N⁻]Interfacial deprotonation followed by S_N2 alkylation in the organic phase. ajgreenchem.comclockss.orgajgreenchem.com
Copper(I)/Chiral DiphosphineCopper-allenylidene complexFormation of electrophilic Cu-allenylidene, nucleophilic attack by the amide. acs.org
Lewis Acid / OrganocopperIminium ion and LₙCu-alkynyl complexCooperative catalysis where a Lewis acid generates an iminium ion from an amine, which is then attacked by a copper-alkynyl species. nih.gov
Nickel/LigandNi(I)/Ni(III) speciesOxidative addition, transmetalation (with organozinc), and reductive elimination. rsc.org

Role of Catalysts and Reagents in Promoting Specific Transformations

The choice of catalysts and reagents is paramount in directing the outcome of both the ring formation and the propargylation steps. These choices influence reaction rates, yields, and selectivity.

For Oxazepan-5-one Ring Formation: The key transformation, an intramolecular cyclization, is often sluggish and requires activation.

Lewis Acids: Lewis acids like copper(II) triflate [Cu(OTf)₂] are effective in activating epoxide precursors. sci-hub.se They coordinate to the epoxide oxygen, making it more susceptible to intramolecular nucleophilic attack. Gold(I) catalysts, such as a combination of Ph₃PAuCl and AgSbF₆, serve as carbophilic π-Lewis acids, activating alkyne functionalities for nucleophilic attack by an alcohol, although this can lead to mixtures of products. acs.org

Brønsted Acids: In related syntheses of six-membered oxazinanones from diazoketones, strong Brønsted acids like silica-supported perchloric acid (HClO₄) have proven effective. frontiersin.org The acid protonates the diazo group, initiating a cascade that leads to cyclization. frontiersin.org

Bases and Reducing Agents: In multi-step syntheses, specific reagents are required for each stage. For example, metal-catalyzed hydrogenation is a critical step for reducing precursor functionalities prior to cyclization, with catalysts like Pearlman's catalyst (Pd(OH)₂/C) or Pd/C being commonly used. uitm.edu.my

For Propynyl Group Incorporation: The N-alkylation step is heavily influenced by the catalytic system.

Copper Catalysts: Copper is a versatile and widely used catalyst for N-alkylation and propargylation. rsc.org Simple salts like copper(II) acetate (Cu(OAc)₂) or copper iodide (CuI) can effectively catalyze the coupling of amides or indoles with various alkylating agents. rsc.orgcas.cnorganic-chemistry.org The choice of ligand, such as tri(p-tolyl)phosphine, can be crucial for achieving good yields. rsc.org In some cases, a ligand-free copper catalyst under aerobic conditions provides a greener alternative. rsc.org

Phase-Transfer Catalysts (PTCs): These are essential for reactions involving immiscible phases. Quaternary ammonium salts (e.g., TBAB, Aliquat 336) and bipyridinium salts are common choices. clockss.orgajgreenchem.com They function by transporting the deprotonated nucleophile into the organic phase for reaction. ajgreenchem.com The efficiency of the PTC can be influenced by its structure, with multi-site catalysts sometimes showing enhanced activity compared to single-site ones. ajgreenchem.comajgreenchem.com

Bases: The choice of base is critical in propargylation reactions. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are often used in PTC to deprotonate the lactam nitrogen. ajgreenchem.comclockss.org Milder bases such as potassium carbonate (K₂CO₃) can also be used, which can help avoid side reactions like the isomerization of the propargyl group to an allenyl group. clockss.orgcas.cn

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is a primary goal when synthesizing chiral molecules for biological applications. For 4-prop-2-ynyl-1,4-oxazepan-5-one, stereocenters can be present on the seven-membered ring, and the introduction of the propargyl group can also be performed enantioselectively if a prochiral substrate is used.

Control in Ring Formation: Asymmetric synthesis of the oxazepanone ring itself can be achieved through substrate control. This involves using a chiral precursor where the existing stereochemistry directs the formation of new stereocenters during the cyclization. For example, the diastereoselective synthesis of 7-substituted-1,4-oxazepan-5-ones was accomplished by starting with an epoxyamide derived from the chiral amine, (S)-phenylethylamine. sci-hub.se The bulky chiral auxiliary on the nitrogen atom blocks one face of the molecule, forcing the cyclization to occur from the less hindered face, thereby controlling the stereochemical outcome of the ring closure. sci-hub.seacs.org

Control in Propargylation: Asymmetric propargylation is a more common strategy for introducing chirality. This is typically achieved through catalysis.

Chiral Metal Catalysis: This approach uses a combination of a metal catalyst (most commonly copper) and a chiral ligand. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that influences the nucleophilic attack on the propargylic substrate. This can lead to high enantioselectivity. Examples of successful ligands include:

Chiral Diphosphines: Ligands like BINAP and its derivatives (e.g., Cl-MeO-BIPHEP) are effective in copper-catalyzed enantioselective propargylic amination. acs.org

Chiral P,N,N and N,N,P Ligands: Tridentate ligands that coordinate to the metal through different atoms have been developed and show excellent efficiency and enantioselectivity in copper-catalyzed propargylic aminations. researchgate.net

Chiral Tridentate Anionic Ligands: These have been shown to overcome catalyst poisoning issues in copper-catalyzed N-alkylation of aliphatic amines, enabling highly enantioconvergent reactions. nih.gov

Chiral Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis provides an alternative to metal catalysis. This method employs a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. acs.org The catalyst forms a chiral ion pair with the deprotonated lactam anion. The steric and electronic properties of this chiral ion pair guide the subsequent alkylation with the propargyl halide, resulting in the preferential formation of one enantiomer of the product. acs.org The hydrogen-bonding capability of the catalyst, for instance through a C-9 hydroxyl group, can be crucial for achieving high enantioselectivity. acs.org

Computational and Theoretical Chemistry Studies on 4 Prop 2 Ynyl 1,4 Oxazepan 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules. For 4-Prop-2-ynyl-1,4-oxazepan-5-one, these calculations provide a foundational understanding of its chemical behavior.

Molecular orbital analysis is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen and nitrogen atoms of the oxazepane ring and the triple bond of the propargyl group. Conversely, the LUMO is anticipated to be centered on the carbonyl group of the lactam ring, which acts as an electron-withdrawing group.

Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. The carbonyl carbon is expected to carry a significant positive charge, making it a prime target for nucleophiles, while the carbonyl oxygen will have a substantial negative charge.

Interactive Table: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-7.2 eVEnergy of the Highest Occupied Molecular Orbital, indicating donor character.
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating acceptor character.
HOMO-LUMO Gap6.7 eVA larger gap suggests higher kinetic stability.
Mulliken Charge on C=O Carbon+0.55 eIndicates a significant electrophilic character.
Mulliken Charge on C=O Oxygen-0.50 eIndicates a significant nucleophilic character.
Mulliken Charge on N atom-0.45 eHighlights the electron-rich nature of the nitrogen atom.

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated shifts for this compound would help in assigning the peaks in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which are valuable for identifying characteristic functional groups. For this molecule, strong absorptions would be predicted for the C=O stretch of the lactam and the C≡C stretch of the alkyne.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations for this compound would likely predict absorptions in the UV region, corresponding to n→π* and π→π* transitions associated with the carbonyl group.

Interactive Table: Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureValue (Hypothetical)Assignment
¹³C NMRCarbonyl Carbon (C=O)~175 ppmLactam carbonyl group.
¹³C NMRAlkyne Carbons (C≡C)~70-80 ppmPropargyl group triple bond.
¹H NMRMethylene (B1212753) protons (ring)~2.5-4.0 ppmProtons on the oxazepane ring.
IRC=O Stretch~1680 cm⁻¹Strong absorption from the lactam carbonyl.
IRC≡C Stretch~2120 cm⁻¹Weak absorption from the alkyne.
UV-Visλmax~220 nmn→π* transition of the carbonyl group.

Conformational Analysis and Energetic Landscapes of the Seven-Membered Ring

Seven-membered rings, such as the oxazepane ring in this molecule, are known for their conformational flexibility. Computational conformational analysis is essential to identify the most stable, low-energy conformations and to understand the energetic barriers between them. The energetic landscape of the oxazepan-5-one ring is likely complex, with several local minima corresponding to different twist, chair, and boat-like conformations. The presence of the planar amide bond within the ring introduces additional constraints. The propargyl group attached to the nitrogen atom can also adopt different orientations, further contributing to the conformational diversity.

Interactive Table: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (Hypothetical)
Twist-Chair 10.0C2-N1-C7-C6 = 60°, O4-C5-N1-C2 = -170°
Twist-Chair 20.8C2-N1-C7-C6 = -55°, O4-C5-N1-C2 = 165°
Boat2.5C2-N1-C7-C6 = 0°, O4-C5-N1-C2 = 0°
Chair1.5C2-N1-C7-C6 = -70°, O4-C5-N1-C2 = 180°

Note: The values and conformer names are illustrative of a typical energetic landscape for a seven-membered ring.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition state structures. For this compound, the terminal alkyne of the propargyl group is a key site for chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) or Sonogashira coupling. In silico modeling can be used to calculate the activation energies for these reactions, providing insights into their feasibility and kinetics. The modeling would involve locating the transition state structures and calculating the energy profile along the reaction coordinate.

Chemoinformatic Analysis of the Oxazepan-5-one Scaffold Properties

Chemoinformatic analysis involves the calculation of various molecular descriptors to predict the physicochemical and pharmacokinetic properties of a compound. For the oxazepan-5-one scaffold, these analyses can provide an early assessment of its drug-like properties. Key descriptors include molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These properties are crucial in determining a molecule's potential for oral bioavailability and membrane permeability.

Interactive Table: Chemoinformatic Properties of the Oxazepan-5-one Scaffold

PropertyCalculated Value (Representative)Importance in Drug Discovery
Molecular Weight (MW)< 500 DaAdherence to Lipinski's Rule of Five for drug-likeness.
LogP (Lipophilicity)< 5Influences solubility, absorption, and membrane permeability.
Hydrogen Bond Donors0Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors2 (O in ring, O in C=O)Affects solubility and binding to biological targets.
Polar Surface Area (PSA)~40 ŲCorrelates with membrane permeability and bioavailability.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Prop 2 Ynyl 1,4 Oxazepan 5 One Analogues

Design and Synthesis of Chemically Modified 4-Prop-2-ynyl-1,4-oxazepan-5-one Derivatives

The design of new derivatives of this compound focuses on systematic modifications of both the heterocyclic scaffold and its substituents. The synthetic strategies employed must be versatile enough to allow for the introduction of diverse chemical functionalities at specific positions.

The core 1,4-oxazepan-5-one (B88573) scaffold can be synthesized through various heterocyclic chemistry methodologies. A common approach involves the cyclization of N-substituted aminoethoxyacetic acid derivatives. The synthesis of the parent compound, this compound, would typically involve the N-alkylation of a pre-formed 1,4-oxazepan-5-one ring with propargyl bromide in the presence of a suitable base.

To generate a library of chemically modified derivatives for SAR studies, several synthetic approaches can be envisioned:

Modification of the N-substituent: The propynyl (B12738560) group is a key feature, but its replacement with other small, unsaturated moieties can be achieved by reacting the parent 1,4-oxazepan-5-one with different alkylating agents.

Substitution on the Oxazepane Ring: Introducing substituents on the carbon atoms of the oxazepane ring is more complex and often requires starting from appropriately substituted precursors. For instance, using substituted amino alcohols or halo-acid derivatives in the initial cyclization steps can yield analogues with substituents at various positions.

Fused-Ring Systems: The synthesis can be adapted to create polycyclic derivatives, where the 1,4-oxazepan-5-one ring is fused with aromatic or other heterocyclic rings, potentially constraining the conformation and introducing new interaction points. chemisgroup.us Tandem transformations and multi-component reactions, such as the Ugi reaction, have been developed for the efficient one-pot synthesis of complex oxazepine-containing scaffolds. nih.govresearchgate.net

These synthetic strategies enable the creation of a diverse set of analogues, which are essential for systematically probing the structure-activity landscape.

Impact of Structural Modifications on Molecular Interactions and Recognition

Structural modifications to the this compound molecule can profoundly affect its interaction with biological targets. The key is to understand how changes in size, shape, and electronic properties alter non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The Propynyl Moiety: The terminal alkyne of the prop-2-ynyl group is a versatile functional group. It can act as a hydrogen bond acceptor and participate in π-stacking or hydrophobic interactions. The acidic proton of the terminal alkyne can also function as a weak hydrogen bond donor. Modifying this group, for example, by converting it to a terminal alkene or alkane, would systematically probe the importance of the alkyne's electronic and steric properties.

The 1,4-Oxazepan-5-one Scaffold: The amide carbonyl group within the ring is a potent hydrogen bond acceptor. The ether oxygen atom can also accept hydrogen bonds. Introducing substituents onto the carbon framework of the ring can have several effects:

Steric Effects: Bulky substituents can create steric hindrance, preventing optimal binding to a target protein unless the binding pocket has a corresponding cavity.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, influencing electrostatic interactions and the hydrogen-bonding capacity of the nearby amide and ether functionalities.

The following table presents hypothetical data illustrating how specific modifications could influence biological activity, as measured by the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical SAR Data for this compound Analogues
Compound IDModification on Oxazepane RingModification on N-substituentHypothetical IC50 (nM)Postulated Interaction Change
Parent-01NoneProp-2-ynyl50Baseline activity
Mod-026-MethylProp-2-ynyl150Steric clash in binding pocket
Mod-037-FluoroProp-2-ynyl25Favorable electrostatic interaction
Mod-04NoneBut-2-ynyl80Loss of H-bond donor, added bulk
Mod-05NoneCyanomethyl45Nitrile as alkyne bioisostere, similar H-bond acceptor
Mod-063,3-DimethylProp-2-ynyl200Altered ring conformation, unfavorable sterics

Bioisosteric Replacements within the 1,4-Oxazepan-5-one Scaffold and Propynyl Moiety

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the goal of enhancing activity, improving selectivity, or modulating metabolic stability. estranky.skspirochem.com This principle can be extensively applied to the this compound structure.

Scaffold Bioisosteres:

Lactam (Amide) Replacement: The endocyclic amide is a critical pharmacophoric feature. It can be replaced by other groups that maintain its hydrogen bonding capabilities. For example, a reverse sulfonamide or a 1,2,4-oxadiazole (B8745197) ring could serve as a bioisostere for the amide group, offering resistance to enzymatic hydrolysis. mdpi.comnih.gov

Ether Oxygen Replacement: The ether oxygen at position 1 can be replaced with a sulfur atom to yield a 1,4-thiazepan-5-one, which would alter the ring's geometry and lipophilicity. researchgate.net Replacement with a methylene (B1212753) group (-CH2-) would yield a diazepanone, removing a hydrogen bond acceptor site but potentially increasing hydrophobic interactions.

Propynyl Moiety Bioisosteres: The terminal alkyne is a unique functional group, but several bioisosteres can mimic its size, linearity, and electronic properties.

Nitrile Group (-CN): A nitrile is a classic bioisostere for a terminal alkyne. It is of similar size, is linear, and is a strong hydrogen bond acceptor.

Small Heterocycles: Small, five-membered aromatic rings such as oxadiazole, triazole, or isoxazole (B147169) can be used to replace the alkyne. nih.gov These rings can mimic the steric profile and participate in various non-covalent interactions.

Halogen Atoms: In some contexts, a trifluoromethyl group (-CF3) could be considered a replacement, as it is sterically similar to an isopropyl group, which is a hydrated form of the propynyl group. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Key Moieties
Original MoietyPotential BioisostereRationale for Replacement
Endocyclic Amide (-NH-C=O)Sulfonamide (-NH-SO2)Mimics tetrahedral transition state, alters H-bonding geometry. mdpi.com
Ether Oxygen (-O-)Thioether (-S-)Increases lipophilicity, alters bond angles and lengths. researchgate.net
Terminal Alkyne (-C≡CH)Nitrile (-C≡N)Similar size, linearity, and hydrogen bond accepting properties.
Terminal Alkyne (-C≡CH)1,2,3-TriazoleIntroduces additional H-bond donors/acceptors, metabolically stable.
Terminal Alkyne (-C≡CH)3-FluorophenylMimics electronic properties and potential for halogen bonding.

Conformational Flexibility and its Influence on Interaction Modes

Seven-membered rings like the 1,4-oxazepan-5-one scaffold are conformationally flexible and can exist in multiple low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation adopted by the molecule can have a significant impact on its biological activity by dictating the three-dimensional arrangement of its pharmacophoric groups. nih.gov

The equilibrium between these conformers is influenced by the substitution pattern on the ring. For example, bulky substituents may favor a conformation where they occupy a pseudo-equatorial position to minimize steric strain. The N-propynyl substituent will also have its own conformational preferences relative to the ring, influencing how it is presented to a biological target.

Conformational Restriction: One strategy to improve activity and selectivity is to reduce conformational flexibility. This can be achieved by introducing rigidifying elements, such as double bonds within the ring or by fusing the oxazepane scaffold to another ring system. A more rigid analogue has a lower entropic penalty upon binding to its target, which can lead to higher affinity.

Influence on Interactions: Different conformations will position the key interacting groups—the propynyl moiety, the amide carbonyl, and the ether oxygen—in different spatial orientations. One conformation might be optimal for binding to a specific target, while another might be inactive or bind to an off-target. Computational studies, such as molecular dynamics simulations, combined with NMR analysis, can provide insight into the preferred conformations in solution and how they might relate to the bioactive conformation. acs.org

Understanding the relationship between conformation and activity is crucial for designing analogues where the bioactive conformation is stabilized.

Principles for Rational Design of New Analogues Based on SAR Data

Based on the cumulative SAR data from hypothetical or real screening of the synthesized analogues, a set of principles for the rational design of new, potentially more effective compounds can be established. nih.gov

Optimize the Propynyl Moiety: If SAR data indicates that the terminal alkyne is crucial, design efforts should focus on maintaining it while exploring subtle modifications. If its hydrogen-bonding capability is key, bioisosteres like nitriles are a logical choice. If its role is primarily steric, larger or smaller alkyl groups could be explored.

Probe the Oxazepane Scaffold: A systematic "scaffold hopping" or decoration approach should be employed. Based on initial SAR, specific positions on the ring can be identified as tolerant to substitution. These positions can then be decorated with a variety of functional groups (e.g., small alkyl, halogen, hydroxyl) to fine-tune properties like potency and solubility.

Incorporate Conformational Constraints: If flexibility is identified as a source of poor selectivity or potency, new designs should incorporate elements of rigidity. This could involve creating bicyclic analogues or introducing gem-disubstitution, which can restrict ring inversion.

Modulate Physicochemical Properties: SAR data should be correlated with physicochemical properties (e.g., lipophilicity, polar surface area). New analogues should be designed to fall within an optimal range for these properties to ensure good absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, if initial compounds are too lipophilic, future designs could incorporate more polar groups.

Structure-Based Design: If the structure of the biological target is known, computational docking and molecular modeling can be used to rationalize existing SAR data and predict the activity of novel, rationally designed analogues. This allows for a more targeted approach, designing compounds that have a high predicted affinity and complementarity to the target's binding site.

By iteratively applying these principles—synthesizing a designed compound, evaluating its activity, and feeding the results back into the design cycle—researchers can systematically navigate the chemical space around the this compound scaffold to develop optimized leads.

Molecular Target Identification and Mechanistic Elucidation of Biological Interactions in Vitro and in Silico

Methodologies for Identifying Molecular Targets of 4-Prop-2-ynyl-1,4-oxazepan-5-one and its Analogues

Discovering the specific proteins that a small molecule interacts with is fundamental to drug discovery and chemical biology. A variety of sophisticated techniques are available to move from an observed phenotypic effect to a defined molecular mechanism.

Affinity-based chemical proteomics remains a cornerstone of target identification. These methods leverage the binding affinity between the small molecule and its protein target to isolate and identify the protein from a complex biological mixture, such as a cell lysate.

Photoaffinity Labeling (PAL) is a powerful technique for covalently capturing protein targets, including those with weak or transient interactions. nih.gov This method involves modifying the compound of interest with a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) that, upon exposure to UV light, generates a highly reactive species capable of forming a covalent bond with nearby amino acid residues in the target's binding site. iris-biotech.deresearchgate.net The propargyl group on this compound is ideal for a subsequent step in this process. After the photocrosslinking event, the alkyne handle can be used to "click" on a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. plos.org This strategy allows for the identification of target proteins without requiring synthetic modification of the core bioactive hit compound. iyte.edu.tr

Affinity Chromatography is a more traditional but widely used method. It typically involves immobilizing the small molecule "bait" (or an analogue) onto a solid support, such as agarose (B213101) beads. A cell lysate is then passed over this affinity matrix, and proteins that bind to the immobilized molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified, usually by mass spectrometry. A key challenge is that this method requires a site on the molecule for attachment to the resin that does not disrupt its binding to the target, which often necessitates extensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Affinity-Based Proteomics Techniques

TechniquePrincipleAdvantagesLimitations
Photoaffinity Labeling (PAL)A photoreactive group on the probe forms a covalent bond with the target upon UV irradiation. researchgate.net The alkyne handle on this compound would allow subsequent attachment of a reporter tag. plos.orgCaptures weak and transient interactions; provides information on the binding site; can be used in living cells. nih.govRequires synthesis of a photoprobe; potential for non-specific labeling; UV light can damage cells.
Affinity ChromatographyA ligand is immobilized on a solid support to "pull down" binding proteins from a lysate. Relatively straightforward and widely used; does not require specialized equipment.May miss weak interactions; immobilization can interfere with binding; high background of non-specific binders.

Computational, or in silico, methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets before embarking on extensive lab work. nih.gov These approaches fall into two main categories: ligand-based and structure-based.

Ligand-based methods operate on the principle of chemical similarity: a molecule is likely to bind to the same targets as other molecules with similar structures. nih.gov Databases like ChEMBL and PubChem are mined to find known targets of compounds structurally similar to this compound. Algorithms such as Similarity Ensemble Approach (SEA) or COMET can predict a ranked list of likely targets based on these similarities. arxiv.org

Structure-based methods , also known as molecular docking, require a 3D structure of a potential protein target. The compound is computationally "docked" into the binding site of the protein, and a scoring function estimates the binding affinity. This can be used to screen a library of proteins against the compound or to refine a list of potential targets from ligand-based methods.

Network-based analysis integrates the predicted targets into the broader context of cellular pathways and protein-protein interaction networks. This can help prioritize the most biologically relevant targets and suggest the potential phenotypic consequences of the compound's activity.

Phenotypic screening is a powerful, target-agnostic approach that begins by identifying small molecules that produce a desired change in a cell or organism's phenotype (e.g., inhibiting cancer cell growth). sciltp.compfizer.com Once a "hit" like this compound is identified, the major challenge is "target deconvolution"—finding the molecular target responsible for the observed effect. sciltp.com

Genetic interaction studies are a key follow-up strategy. These methods aim to identify genes that, when mutated, make the cells either hypersensitive or resistant to the compound. A common approach involves screening a library of yeast deletion mutants or using CRISPR-based screening in human cells. biorxiv.org If a mutation in a specific gene confers resistance to the compound, that gene's protein product is a strong candidate for being the direct target. Conversely, if a mutation sensitizes cells to the compound, the corresponding protein may function in a pathway that runs parallel to the one inhibited by the compound. frontiersin.org

In Vitro Receptor Binding and Enzyme Inhibition Assays

Following target identification, in vitro assays are essential to confirm and quantify the interaction between the compound and its putative target protein(s). These assays measure the compound's ability to bind to a receptor or inhibit the activity of an enzyme.

The 1,4-oxazepine (B8637140) scaffold is found in compounds with activity in the central nervous system. For example, some aryl-fused 1,4-oxazepine derivatives are known to be associated with relieving memory dysfunction linked to reduced cholinergic function. researchgate.net Therefore, a standard panel of receptor binding assays would be used to assess the potential neurological activity of this compound. This typically involves radioligand binding assays where the compound's ability to displace a known radioactive ligand from a panel of neurotransmitter receptors (e.g., dopamine, serotonin, muscarinic, and adrenergic receptors) is measured. Inhibition of neurotransmitter transporters would also be assessed.

Based on the activities of related scaffolds, several key enzymes represent plausible targets for this compound.

MDM2: The 1,4-oxazepan-5-one (B88573) skeleton has been explicitly investigated as a potential scaffold for inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. iyte.edu.tryok.gov.tr This interaction is a critical negative regulator of the p53 tumor suppressor, and inhibiting it is a promising strategy in cancer therapy. mdpi.com While synthetic efforts to create specific 1,4-oxazepan-5-one derivatives for this purpose have faced challenges, the rationale remains strong. iyte.edu.tr An in vitro assay to test this would typically involve a fluorescence polarization or ELISA-based assay to measure the ability of the compound to disrupt the pre-formed MDM2-p53 complex.

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic system, AChE is a major target for drugs treating Alzheimer's disease. weizmann.ac.il Given that related oxazepine structures have shown cholinergic activity, evaluating AChE inhibition is a logical step. researchgate.net The standard method for this is the Ellman's assay, which spectrophotometrically measures the rate of AChE-catalyzed hydrolysis of acetylthiocholine. The inhibitory potency is expressed as an IC₅₀ value, the concentration of the compound required to reduce enzyme activity by 50%. mdpi.com

Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis and is a target for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and cancer. uniprot.orgnih.gov It exists in two isoforms, ACC1 and ACC2. Inhibition is typically measured by quantifying the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, often using a coupled-enzyme assay or by measuring the incorporation of radioactive bicarbonate into malonyl-CoA.

Table 2: Illustrative In Vitro Enzyme Inhibition Data for Known Modulators

This table provides examples of inhibitory activities for known compounds against the enzymes discussed. Specific data for this compound is not publicly available.

Enzyme TargetExample InhibitorAssay TypeReported IC₅₀ / Kᵢ ValueReference
MDM2Nutlin-3Cell-free binding assay90 nM (IC₅₀) mdpi.com
Acetylcholinesterase (AChE)DonepezilEllman's Method~5.7 nM (IC₅₀) weizmann.ac.il
Acetyl-CoA Carboxylase 1 (ACC1)ND-630Enzyme Inhibition Assay2.0 nM (IC₅₀) uni.lu

Characterization of Receptor Agonism or Antagonism (e.g., 5-HT1A, GABAA)

There is no direct evidence in the reviewed literature specifically characterizing the agonist or antagonist properties of This compound at 5-HT1A or GABA-A receptors.

However, the broader class of 1,4-oxazepine derivatives has been explored for activity at these targets. For example, certain 1,4-benzoxazepin-5(4H)-one derivatives have demonstrated high affinity for the 5-HT1A receptor, acting as agonists. nih.gov The interaction between the serotonergic and GABAergic systems is complex, with evidence suggesting that 5-HT1A receptor activation can modulate GABAergic neurotransmission. nih.gov Studies have shown that blocking 5-HT1A receptors can reverse the anxiolytic effects of GABA-A receptor agonists, indicating a functional interaction between these two systems. nih.gov

Given that the propargyl group (prop-2-ynyl) is a feature in various biologically active molecules, including some that interact with neurological targets, it is plausible that This compound could have affinity for receptors such as 5-HT1A or GABA-A. researchgate.netmdpi.comdrugbank.com However, without experimental data, any potential agonistic or antagonistic activity remains speculative.

Table 1: Representative Receptor Activity of Structurally Related Scaffolds

Scaffold Target Activity Reference
1,4-Benzoxazepin-5(4H)-one derivatives 5-HT1A Receptor Agonist nih.gov
Various Antipsychotics 5-HT1A Receptor Agonist, Antagonist, Inverse Agonist nih.gov

Mechanistic Pathways of Molecular Interaction at the Target Site

Without confirmed molecular targets for This compound , a detailed description of its mechanistic pathways of interaction is not possible.

In general, the interaction of a ligand with its target, such as a G-protein coupled receptor (GPCR) like the 5-HT1A receptor, involves the ligand binding to a specific pocket within the receptor's transmembrane domains. This binding event induces a conformational change in the receptor, which in turn activates intracellular signaling pathways, often involving G-proteins. u-tokyo.ac.jpnih.govnih.gov For enzyme targets, the ligand might act as a competitive, non-competitive, or uncompetitive inhibitor, binding to the active site or an allosteric site to modulate the enzyme's catalytic activity. nih.gov

The propynyl (B12738560) group in This compound could potentially engage in various types of molecular interactions, including hydrophobic interactions or covalent bond formation with the target protein, a mechanism seen with some enzyme inhibitors. However, this is purely conjectural without supporting experimental evidence.

Structural Basis of Ligand-Target Recognition Through Advanced Biophysical Techniques

No studies utilizing advanced biophysical techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy have been published for This compound in complex with a biological target.

Such studies are crucial for elucidating the precise structural basis of ligand-target recognition. They can reveal the specific amino acid residues involved in binding, the conformation of the ligand within the binding site, and the structural changes in the target protein upon ligand binding. u-tokyo.ac.jpnih.govnih.govbiorxiv.org For example, cryo-EM structures of GPCRs have provided detailed insights into how agonists and antagonists differentially stabilize receptor conformations, leading to distinct functional outcomes. nih.govnih.gov Molecular dynamics simulations can further complement these structural studies by providing a dynamic view of the ligand-receptor interactions. biorxiv.org

In the absence of such data for This compound , our understanding of its interaction with any potential biological target at a molecular level remains limited.

Future Research on this compound: Charting a Course for Innovation

The unique structural features of this compound, which combines a seven-membered lactam ring with a reactive propargyl group, position it as a compound of significant interest for future chemical and pharmacological research. The exploration of this molecule and its derivatives is poised to open new avenues in medicinal chemistry and materials science. Key future directions will focus on creating more efficient and sustainable ways to synthesize these compounds, using computers to design more effective versions, finding new ways they can be used in medicine, developing faster screening methods, and using them to create new chemical tools and structures.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Prop-2-ynyl-1,4-oxazepan-5-one, and what critical reagents/conditions are involved?

Answer: The synthesis typically involves cyclization reactions of precursor molecules, such as amino alcohols or lactams, under controlled conditions. Key reagents include:

  • Reducing agents (e.g., lithium aluminum hydride, LiAlH₄) for amide reduction.
  • Oxidizing agents (e.g., potassium permanganate, KMnO₄) for introducing carbonyl groups.
  • Inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
    Reaction temperatures are often maintained between 0°C and room temperature to optimize yield and selectivity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton and carbon environments, particularly the oxazepane ring and propargyl substituent.
  • X-ray crystallography for unambiguous determination of molecular geometry. Software suites like SHELX (for structure refinement) and WinGX (for data visualization) are standard tools .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can computational methods predict the stability and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) to model electronic properties, including HOMO-LUMO gaps and reaction pathways.
  • Molecular dynamics simulations to study conformational flexibility of the oxazepane ring under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

  • Data triangulation : Cross-validate X-ray data with NMR or IR spectroscopy to confirm bond lengths/angles.
  • High-resolution refinement : Use SHELXL for precise anisotropic displacement parameter modeling, especially for disordered propargyl groups.
  • Statistical validation : Apply Hamilton R-factors and residual electron density analysis to assess model accuracy .

Q. What advanced methods analyze the puckering dynamics of the oxazepane ring in this compound?

Answer:

  • Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data.
  • Conformational energy maps : Generate via DFT to identify low-energy puckered states (e.g., boat, chair, or twist-boat conformers).
  • Variable-temperature crystallography to study temperature-dependent ring distortions .

Q. How can researchers optimize reaction conditions to enhance enantiomeric purity during synthesis?

Answer:

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric cyclization.
  • Kinetic resolution : Employ enzymes or chiral stationary phases in HPLC for racemate separation.
  • In situ monitoring : Utilize circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

Q. What strategies mitigate data reproducibility challenges in multi-step syntheses of this compound?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading).
  • Automated reaction systems : Use flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Open-data practices : Share raw crystallographic data (e.g., CIF files) in public repositories to enable independent validation .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Answer:

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate molecular descriptors (logP, polar surface area) with absorption/distribution.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.